Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
CAS No.: 1622217-36-0
Cat. No.: VC4085098
Molecular Formula: C13H17BFNO4
Molecular Weight: 281.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1622217-36-0 |
|---|---|
| Molecular Formula | C13H17BFNO4 |
| Molecular Weight | 281.09 |
| IUPAC Name | methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-16-10(9)15/h6-7H,1-5H3 |
| Standard InChI Key | GVBWCUZFVZQECJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(=O)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C(=O)OC |
Introduction
Methyl 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of boronic acid esters. These compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds.
Chemical Formula and Molecular Weight
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Chemical Formula: CHBFNO
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Molecular Weight: Approximately 281 g/mol (estimated based on similar compounds like methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate, which has a molecular weight of 281.09 g/mol) .
Storage and Handling
Given its chemical nature, it is likely that this compound should be stored in an inert atmosphere at temperatures between 2°C and 8°C to maintain stability and prevent degradation.
Synthesis
The synthesis of such compounds typically involves the reaction of a halogenated pyridine with a boronic acid pinacol ester in the presence of a palladium catalyst. The specific conditions may vary depending on the starting materials and desired yield.
Applications
Boronic acid esters are versatile intermediates in organic synthesis. They can participate in cross-coupling reactions to form complex molecules, which are often used in drug discovery and development. The fluorine atom in the compound can also contribute to its biological activity, as fluorinated compounds are known to have enhanced stability and bioavailability.
Safety Considerations
Handling boronic acid esters requires caution due to their potential toxicity. Precautionary statements typically include avoiding inhalation, skin contact, and eye exposure. Protective equipment such as gloves and goggles should be worn when handling these compounds.
Data Table: Comparison with Similar Compounds
This table highlights the structural similarities and differences among related compounds, emphasizing the role of the boronic ester group and fluorine substitution in these molecules.
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